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molecular formula C6H3BrFI B1273208 1-Bromo-3-fluoro-2-iodobenzene CAS No. 450412-29-0

1-Bromo-3-fluoro-2-iodobenzene

Cat. No. B1273208
M. Wt: 300.89 g/mol
InChI Key: FXEGEEUPPGLIIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08455521B2

Procedure details

To a solution of diisopropylamine (76 mL, 0.4 mol) in dry THF (664 mL) and n-hexane (220 mL) was added 2.5 M/L n-BuLi (160 mL. 0.4 mol) dropwise at −78° C. during a period of 1 h. The mixture was stirred for 1 h at −78° C. Then a solution of 1-bromo-3-fluoro-benzene (69 g, 0.4 mol) in dry THF (300 mL) at −78° C. was added to the above mixture dropwise. After stirring for an additional 1 h at −78° C., the mixture was added a solution of iodine (101 g, 0.4 mol) in dry THF (400 mL) dropwise at −78° C. The temperature was raised from −78° C. to rt during 2 h. After stirring for 18 h at rt, the mixture was concentrated in vacuo to give crude product (120 g) which was distilled under reduced pressure to afford 1-bromo-3-fluoro-2-iodo-benzene (110 g). 1H NMR (400 MHz, DMSO): 7.24-7.19 (t, 1H), 7.38-7.32 (m, 1H), 7.55-7.53 (d, 1H).
Quantity
76 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Name
Quantity
664 mL
Type
solvent
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
69 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
101 g
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.[Li]CCCC.[Br:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([F:20])[CH:15]=1.[I:21]I>C1COCC1.CCCCCC>[Br:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([F:20])[C:15]=1[I:21]

Inputs

Step One
Name
Quantity
76 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
160 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
664 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
220 mL
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
69 g
Type
reactant
Smiles
BrC1=CC(=CC=C1)F
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
101 g
Type
reactant
Smiles
II
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for an additional 1 h at −78° C.
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was raised from −78° C. to rt during 2 h
Duration
2 h
STIRRING
Type
STIRRING
Details
After stirring for 18 h at rt
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give crude product (120 g) which
DISTILLATION
Type
DISTILLATION
Details
was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(C(=CC=C1)F)I
Measurements
Type Value Analysis
AMOUNT: MASS 110 g
YIELD: CALCULATEDPERCENTYIELD 91.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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